molecular formula C16H24O4 B053408 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran CAS No. 123220-47-3

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Cat. No. B053408
CAS RN: 123220-47-3
M. Wt: 280.36 g/mol
InChI Key: LEXNQFMZOCFPDH-UHFFFAOYSA-N
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Description

“2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran” is a chemical compound with the molecular formula C16H24O4 . It has an average mass of 280.359 Da and a monoisotopic mass of 280.167450 Da . It is also known as a platelet activating factor antagonist .


Molecular Structure Analysis

The molecular structure of “2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran” consists of a tetrahydrofuran ring substituted with a propyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .

Scientific Research Applications

Platelet Activating Factor Antagonism

One of the primary scientific applications of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is its role as a potent antagonist of platelet activating factor (PAF). This compound, particularly in its trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran form, exhibits significant inhibitory effects on PAF receptor binding to rabbit platelet plasma membranes. Its inhibition properties are stereodependent and are influenced by the molecular shape (Biftu et al., 1986). Similarly, derivatives of this compound, such as CMI-206, have shown both in vitro and in vivo activities against PAF receptor binding and 5-lipoxygenase (Hussoin et al., 1995).

Antimicrobial Activity

This compound has also been used as an intermediate in the synthesis of various derivatives with antimicrobial properties. Notably, its usage in the synthesis of 1-[3-methoxy-4-[4-chlorophenylthioethoxy]-5-iodophenyl]prop-2-en-1-one and its intermediates has been documented, demonstrating its versatility in creating compounds with potential antimicrobial activities (Ram et al., 2001).

Synthesis of Other Chemical Compounds

Additionally, 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran has been instrumental in the synthesis of various heterocyclic derivatives. Research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has shown that this compound can be used to produce a variety of tetrahydrofuran, dioxolane, and oxazoline derivatives (Bacchi et al., 2005).

Inhibition of PAF-Induced Responses

Furthermore, this compound has been found effective in inhibiting PAF-induced responses in various in vivo models. For example, L-652,731, a derivative of this compound, has shown significant inhibition of PAF-induced lysosomal hydrolase secretion, extravasation, leukopenia, and neutropenia in rats (Wu et al., 1986).

properties

IUPAC Name

2-propyl-5-(3,4,5-trimethoxyphenyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-5-6-12-7-8-13(20-12)11-9-14(17-2)16(19-4)15(10-11)18-3/h9-10,12-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXNQFMZOCFPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(O1)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924415
Record name 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

CAS RN

123220-47-3
Record name 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123220473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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